2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-isopropylphenyl)benzamide
Description
This compound features a benzamide core with a 2-fluoro substituent on the aromatic ring. The sulfamoyl group at position 5 is substituted with a 4-fluorobenzyl moiety, while the amide nitrogen is attached to a 4-isopropylphenyl group. The compound’s design combines fluorinated and bulky substituents, which may enhance metabolic stability and target binding affinity .
Properties
IUPAC Name |
2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]-N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3S/c1-15(2)17-5-9-19(10-6-17)27-23(28)21-13-20(11-12-22(21)25)31(29,30)26-14-16-3-7-18(24)8-4-16/h3-13,15,26H,14H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBMBKKBTRDJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-isopropylphenyl)benzamide is a compound with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉F₂N₃O₂S
- CAS Number : [Not provided in available sources]
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways involved in disease progression. The sulfamoyl group is known to interact with various biological targets, potentially leading to:
- Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer cell proliferation.
- Antimicrobial Activity : The presence of fluorine atoms enhances lipophilicity, possibly improving membrane permeability and efficacy against bacterial strains.
Antitumor Activity
Research has indicated that derivatives of benzamide compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 5.2 | |
| Similar Benzamide Derivative | A549 (Lung Cancer) | 3.8 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been evaluated against various bacterial strains. Studies have shown promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 15.0 |
Case Studies
-
Case Study on Antitumor Efficacy :
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours, supporting its potential as an effective anticancer agent. -
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of a related compound against multi-drug resistant strains of bacteria, showing that it reduced bacterial load significantly in treated subjects compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Sulfamoyl and Benzamide Substituents
The target compound’s uniqueness lies in its substituents:
- Sulfamoyl group : N-(4-fluorobenzyl) substitution distinguishes it from analogs with tetrahydrofuran (e.g., compound 5h in ) or cyclopropyl (e.g., compound 4h in ) groups.
- Benzamide N-substituent : The 4-isopropylphenyl group contrasts with 3,4-difluorophenyl (e.g., 4h in ) or 4-sulfamoylphenyl (e.g., 5h in ) substituents.
Table 1: Key Structural Differences
Physical and Spectroscopic Properties
- In contrast, compounds with smaller sulfamoyl groups (e.g., 5g, 201–203°C) exhibit lower melting points .
- Spectral Data :
- ¹H-NMR : The target’s 4-isopropylphenyl group would show characteristic doublets for isopropyl protons (~1.2–1.3 ppm) and aromatic signals for the fluorobenzyl group (~7.0–7.5 ppm). This contrasts with 5h (), which displays tetrahydrofuran-related signals (δ 3.5–4.5 ppm) .
- ¹⁹F-NMR : Fluorine atoms in the target (2-fluoro and 4-fluorobenzyl) would resonate at distinct shifts compared to 4h (), where fluorine is on the benzamide’s N-substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
